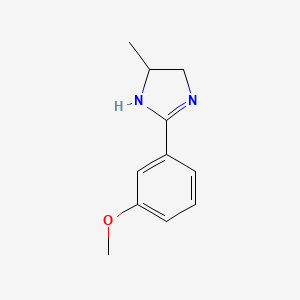
2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole is an organic compound that belongs to the class of imidazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole typically involves the reaction of 3-methoxybenzaldehyde with methylamine and glyoxal under acidic conditions. The reaction proceeds through a condensation mechanism, forming the imidazole ring. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Dihydroimidazole derivatives with reduced double bonds.
Substitution: Substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, leading to modulation of biochemical pathways. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but differs in the presence of an ethylamine moiety instead of the imidazole ring.
2-(3-Methoxyphenyl)benzimidazole: Contains a benzimidazole ring, offering different chemical properties and applications.
3-Methoxyphenethylamine: Similar in structure but lacks the imidazole ring, leading to different reactivity and applications.
Uniqueness
2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole is unique due to the combination of the methoxyphenyl group and the imidazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2O/c1-8-7-12-11(13-8)9-4-3-5-10(6-9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
NLGKWHHEAXOCDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C(N1)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)
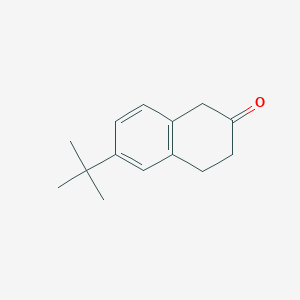
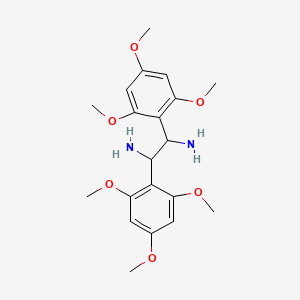
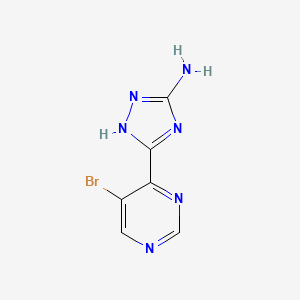
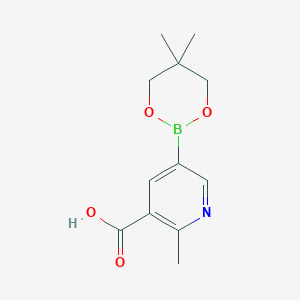
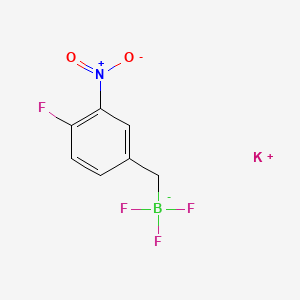

![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
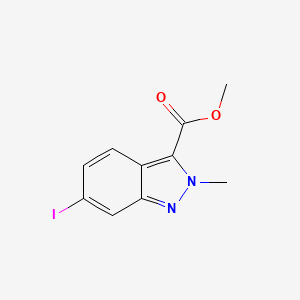

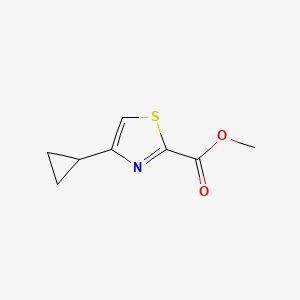
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)

